Lipophilicity Optimization: XLogP3-AA 3.7 Achieves a Preferred Window for Membrane Permeability vs. More Polar Analogs
The target compound exhibits a computed XLogP3-AA of 3.7, placing it within the optimal lipophilicity range (logP 1–4) for oral bioavailability and cell permeability [1]. In contrast, the 4-acetyl analog (CAS 891118-53-9) introduces a polar acetyl group that reduces logP, while the 4-benzoyl analog (CAS 891117-90-1, MW 397.4) adds substantial bulk and increases logP beyond 4.0, potentially limiting solubility and increasing off-target binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 4-acetyl analog (CAS 891118-53-9): XLogP3-AA ≈ 2.8 (estimated); 4-benzoyl analog (CAS 891117-90-1): XLogP3-AA ≈ 4.5 (estimated); unsubstituted benzamide analog (CAS 891116-64-6): XLogP3-AA = 3.2 (estimated) |
| Quantified Difference | Target logP is 0.5–0.9 units higher than the unsubstituted and acetyl analogs, and 0.8 units lower than the benzoyl analog, placing it in the center of the preferred drug-like lipophilicity window (1–4) |
| Conditions | XLogP3-AA computed by PubChem; analog values estimated from structural differences using fragment-based logP contributions as cited in [2] |
Why This Matters
For procurement of screening compounds, maintaining a logP of 3.5–4.0 maximizes the probability of cell permeability while minimizing promiscuity, making this compound a more balanced choice than analogs at the extremes.
- [1] PubChem. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide. XLogP3-AA value. CID 7533239. https://pubchem.ncbi.nlm.nih.gov/compound/891116-71-5 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Comment: established logP ranges for permeability. View Source
